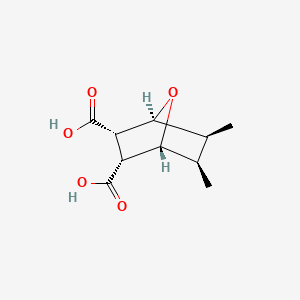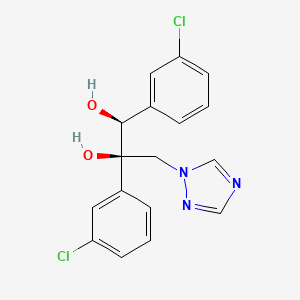
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a triazole ring and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.
Introduction of chlorophenyl groups: This step might involve electrophilic aromatic substitution reactions.
Formation of the propanediol backbone: This could be synthesized through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the propanediol backbone.
Reduction: Reduction reactions could target the triazole ring or the chlorophenyl groups.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The triazole ring is a common motif in enzyme inhibitors.
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Medicine
Antifungal Agents: Triazole-containing compounds are often explored for their antifungal properties.
Anticancer Research:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Antifungal Activity: It could inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure but with different substitution pattern.
1,2-Propanediol, 1,2-bis(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Bromine instead of chlorine atoms.
1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)-: Different triazole ring.
Uniqueness
The specific arrangement of chlorophenyl groups and the triazole ring in 1,2-Propanediol, 1,2-bis(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Propriétés
Numéro CAS |
107659-50-7 |
|---|---|
Formule moléculaire |
C17H15Cl2N3O2 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
(1S,2R)-1,2-bis(3-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-5-1-3-12(7-14)16(23)17(24,9-22-11-20-10-21-22)13-4-2-6-15(19)8-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
Clé InChI |
CPVMOXCTWBWUSP-IRXDYDNUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)[C@@H]([C@](CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(CN2C=NC=N2)(C3=CC(=CC=C3)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


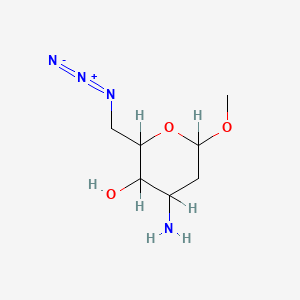
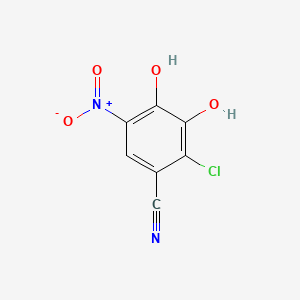
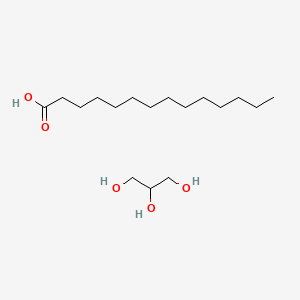
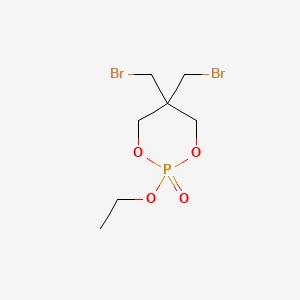
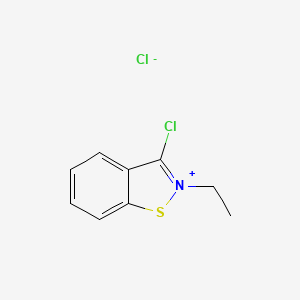
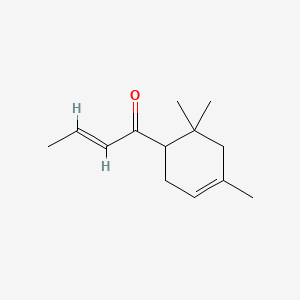
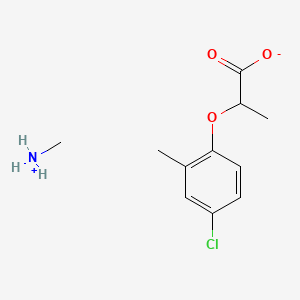
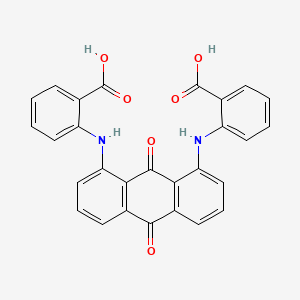

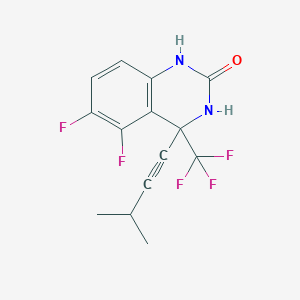


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
